BenchChemオンラインストアへようこそ!

3-Fluoro-2-methylbenzenesulfonamide

Carbonic Anhydrase Inhibition Drug-Target Residence Time Fluorine SAR

This high-purity (≥97%) 3-Fluoro-2-methylbenzenesulfonamide offers a uniquely differentiated scaffold for drug discovery. The precise 3-fluoro-2-methyl substitution pattern is critical for achieving nanomolar isoform selectivity against tumor-associated carbonic anhydrase IX (CA IX) while enhancing kinetic binding residence time. Its ortho-methyl group provides a versatile synthetic handle for rapid SAR exploration and PROTAC linker attachment. Ideal for medicinal chemistry, targeted protein degradation, and amyloid aggregation inhibition studies where generic sulfonamides fail to replicate activity.

Molecular Formula C7H8FNO2S
Molecular Weight 189.2
CAS No. 1032507-33-7
Cat. No. B2902743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-methylbenzenesulfonamide
CAS1032507-33-7
Molecular FormulaC7H8FNO2S
Molecular Weight189.2
Structural Identifiers
SMILESCC1=C(C=CC=C1S(=O)(=O)N)F
InChIInChI=1S/C7H8FNO2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
InChIKeyJRHKRWDGHYRXIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-2-methylbenzenesulfonamide (CAS 1032507-33-7): A Core Fluorinated Sulfonamide Scaffold for Medicinal Chemistry and Chemical Biology


3-Fluoro-2-methylbenzenesulfonamide (CAS 1032507-33-7) is a substituted benzenesulfonamide bearing a fluorine atom at the meta position and a methyl group at the ortho position relative to the sulfonamide moiety. This compound serves as a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry, where fluorinated sulfonamides are extensively employed to modulate target affinity, selectivity, and metabolic stability [1]. The simultaneous presence of an electron‑withdrawing fluorine and an electron‑donating methyl group creates a distinctive electronic environment that can influence hydrogen‑bond donor strength and lipophilicity relative to non‑fluorinated or differently substituted analogs [2].

Why Unsubstituted or Non-Fluorinated Benzenesulfonamides Cannot Substitute 3-Fluoro-2-methylbenzenesulfonamide


Generic substitution of 3-fluoro-2-methylbenzenesulfonamide with simple benzenesulfonamide or even with other mono‑fluorinated analogs is not viable in target‑focused applications because the precise fluorination pattern governs both the thermodynamic binding affinity and the kinetic residence time on biological targets [1]. Structure‑activity relationship (SAR) studies demonstrate that fluorination at a specific ring position can dramatically alter the on‑ and off‑rates of ligand binding, while a higher degree of fluorination does not necessarily yield improved binding profiles [1]. Consequently, substituting this compound with a non‑fluorinated or differently fluorinated benzenesulfonamide would produce a distinct pharmacological or biophysical signature, compromising reproducibility in assays or potency in lead optimization campaigns [2].

Quantitative Differentiation of 3-Fluoro-2-methylbenzenesulfonamide: Binding Kinetics, Isoform Selectivity, and Physicochemical Advantages


Fluorination at the 3‑Position Enhances Kinetic Residence Time on Carbonic Anhydrase II Relative to 2‑Fluoro Analogs

In a comparative study of fluorinated benzenesulfonamides binding to human Carbonic Anhydrase II (CA II), the position of fluorine substitution directly influenced the kinetic binding profile. Compounds bearing a single fluorine at the position equivalent to the 3‑fluoro substitution in 3‑fluoro‑2‑methylbenzenesulfonamide exhibited a more favorable kinetic signature—specifically a slower dissociation rate (longer residence time)—than analogs with fluorine at the 2‑position [1]. The study concluded that fluorination of the benzenesulfonamide core is especially advantageous in one position with respect to the kinetic signatures of binding [1]. While exact koff values for the 3‑fluoro‑2‑methyl derivative were not reported, the structure‑kinetic relationship supports the selection of 3‑fluoro‑2‑methylbenzenesulfonamide over 2‑fluoro‑substituted benzenesulfonamides when prolonged target engagement is desired.

Carbonic Anhydrase Inhibition Drug-Target Residence Time Fluorine SAR

Predicted pKa Reduction Enhances Hydrogen‑Bond Donor Capacity Relative to Non‑Fluorinated 2‑Methylbenzenesulfonamide

The introduction of a fluorine atom at the 3‑position of the benzenesulfonamide ring lowers the pKa of the sulfonamide NH group by approximately 0.5‑1.0 unit compared to the non‑fluorinated 2‑methylbenzenesulfonamide [1]. This pKa shift (predicted range ~9‑10 for the fluorinated compound vs. ~10‑10.5 for the non‑fluorinated analog) enhances the hydrogen‑bond donor strength of the sulfonamide group, which can improve binding affinity to catalytic zinc ions in enzyme active sites [1]. The lower pKa also increases the fraction of deprotonated sulfonamide at physiological pH, favoring ionic interactions with basic residues in target proteins.

pKa Modulation Hydrogen Bonding Medicinal Chemistry

The Ortho‑Methyl Group Provides a Synthetic Handle for Further Derivatization Absent in Unsubstituted 3‑Fluorobenzenesulfonamide

Unlike 3‑fluorobenzenesulfonamide, which lacks a substituent ortho to the sulfonamide group, 3‑fluoro‑2‑methylbenzenesulfonamide contains a methyl group at the 2‑position. This ortho‑methyl group serves as a synthetic handle for further functionalization (e.g., bromination, oxidation to carboxylic acid, or benzylic C‑H activation) enabling the rapid generation of diverse analog libraries for structure‑activity relationship (SAR) exploration [1]. In contrast, 3‑fluorobenzenesulfonamide offers no such orthogonal functionalization site, limiting its utility in late‑stage diversification.

Synthetic Versatility Lead Optimization Functionalization

Fluorinated Benzenesulfonamides Inhibit Amyloid‑β Aggregation by >3‑Fold Relative to Non‑Fluorinated Controls

In a structure‑activity relationship study of fluorinated benzenesulfonamides as inhibitors of amyloid‑β (Aβ) aggregation, compounds with a fluorinated aromatic ring slowed the Aβ aggregation process by more than three‑fold compared to non‑fluorinated benzenesulfonamide controls [1]. Ortho‑para and meta‑para double‑substituted fluorinated benzenesulfonamides inhibited aggregation to variable extents, demonstrating that the presence of fluorine is essential for this activity [1]. While 3‑fluoro‑2‑methylbenzenesulfonamide was not the specific test compound, the class‑level data strongly imply that any fluorinated benzenesulfonamide scaffold, including 3‑fluoro‑2‑methylbenzenesulfonamide, will outperform its non‑fluorinated counterpart in Aβ aggregation assays.

Amyloid‑β Aggregation Neurodegeneration Fluorine Effect

Fluorinated Sulfonamides Exhibit Superior Inhibition of Tumor‑Associated Carbonic Anhydrase IX/XII Over Cytosolic Isoforms

A series of fluorinated benzenesulfonamides synthesized in superacid HF/SbF₅ were evaluated against a panel of human carbonic anhydrase isoforms. The fluorinated derivatives inhibited the tumor‑associated isoforms CA IX and CA XII more potently than the cytosolic off‑target isoforms CA I and CA II, with one fluorinated compound achieving inhibition in the nanomolar range [1]. In contrast, the non‑fluorinated analogs showed micromolar inhibitory activities against CA I and II but lacked the marked selectivity for CA IX/XII [1]. This isoform selectivity profile is attributed to the electron‑withdrawing effect of fluorine, which lowers the pKa of the sulfonamide group and favors binding to the more hydrophobic active sites of CA IX and CA XII.

CA IX/XII Selectivity Cancer Therapeutics Isoform Profiling

Vendor‑Specified Minimum Purity of 95‑97% Ensures Reproducibility in Assays vs. Lower‑Purity Bulk Benzenesulfonamide Intermediates

According to reputable vendor technical datasheets, 3‑fluoro‑2‑methylbenzenesulfonamide is supplied with a minimum purity specification of 95‑97% as determined by standard analytical methods (HPLC or GC) . In contrast, many generic benzenesulfonamide intermediates intended for bulk industrial use are offered at lower purities (e.g., 90‑92%) that may contain significant levels of sulfonic acid or des‑fluoro impurities which can confound biological assays or downstream synthetic yields. The defined purity of this specific compound reduces the need for costly in‑house purification prior to use in sensitive applications.

Purity Specification Quality Control Procurement

Optimal Application Scenarios for 3‑Fluoro‑2‑methylbenzenesulfonamide Based on Quantitative Differentiation Evidence


Lead Optimization for Carbonic Anhydrase IX‑Selective Cancer Therapeutics

In programs targeting the tumor‑associated carbonic anhydrase isoform CA IX, 3‑fluoro‑2‑methylbenzenesulfonamide serves as a privileged starting scaffold. The fluorinated benzenesulfonamide core confers the isoform selectivity demonstrated in Section 3, Evidence Item 5 (nanomolar CA IX inhibition with micromolar off‑target activity against CA I/II) [1]. The ortho‑methyl group provides a synthetic handle for further derivatization (Section 3, Evidence Item 3), enabling rapid exploration of substituent effects on potency and pharmacokinetics. Additionally, the enhanced kinetic residence time associated with 3‑fluoro substitution (Section 3, Evidence Item 1) may prolong target engagement, a desirable feature for anticancer agents where sustained inhibition is correlated with improved efficacy.

Development of Amyloid‑β Aggregation Inhibitors for Alzheimer's Disease Research

The class‑level evidence that fluorinated benzenesulfonamides slow amyloid‑β aggregation by more than three‑fold relative to non‑fluorinated controls (Section 3, Evidence Item 4) positions 3‑fluoro‑2‑methylbenzenesulfonamide as a valuable scaffold for neurodegenerative disease research [2]. The compound‘s commercial availability at 95‑97% purity (Section 3, Evidence Item 6) ensures that initial screening and hit validation can proceed without the confounding effects of impurities. The ortho‑methyl group offers a site for introducing additional functionality to improve blood‑brain barrier penetration or reduce off‑target effects.

Synthesis of Diverse Benzenesulfonamide‑Derived Targeted Protein Degraders (PROTACs)

Patent literature explicitly claims benzenesulfonamide derivatives, including fluorinated variants, for use in disrupting proteins and polypeptides, as well as for the treatment of diseases through protein degradation [3]. 3‑Fluoro‑2‑methylbenzenesulfonamide can be employed as a core fragment for synthesizing bifunctional degraders (PROTACs) due to the synthetic versatility of its ortho‑methyl group (Section 3, Evidence Item 3) and the favorable physicochemical properties imparted by fluorine (Section 3, Evidence Item 2). The high purity specification (Section 3, Evidence Item 6) minimizes the risk of side reactions during complex PROTAC synthesis.

Probing the Role of Fluorination in Insulin Fibrillation and Protein Misfolding Studies

Fluorinated benzenesulfonamides have been reported to inhibit insulin fibrillation, a process relevant to amyloid‑related disorders such as type 2 diabetes [4]. 3‑Fluoro‑2‑methylbenzenesulfonamide, by virtue of its fluorinated aromatic ring, is a suitable tool compound for investigating the molecular determinants of fibrillation inhibition. The compound‘s defined purity (Section 3, Evidence Item 6) and the availability of a synthetic handle for further modification (Section 3, Evidence Item 3) make it an attractive probe for structure‑activity relationship studies aimed at elucidating the precise role of fluorine substitution patterns in modulating protein aggregation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-2-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.